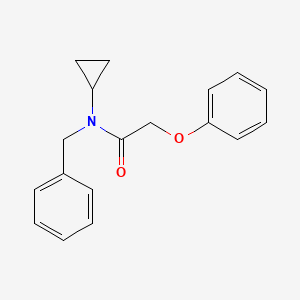
Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol, also known as oxalic acid triazole ethanol (OATE), is a novel compound that has gained attention in recent years due to its potential applications in scientific research. OATE is a triazole derivative of oxalic acid that has been shown to exhibit a range of biochemical and physiological effects, making it a promising candidate for use in various research fields.
作用機序
The exact mechanism of action of OATE is not yet fully understood. However, it is believed to exert its effects through the modulation of various signaling pathways in cells. For example, OATE has been shown to activate the AMP-activated protein kinase (AMPK) pathway, which is involved in the regulation of cellular metabolism and energy homeostasis.
Biochemical and Physiological Effects:
OATE has been shown to exhibit a range of biochemical and physiological effects. For example, it has been found to inhibit the proliferation of cancer cells and induce cell cycle arrest and apoptosis. Additionally, OATE has been shown to reduce oxidative stress and inflammation in cells, which could make it useful in the treatment of various inflammatory diseases.
実験室実験の利点と制限
One of the main advantages of OATE is its ease of synthesis and relatively low cost compared to other compounds with similar properties. Additionally, OATE has been shown to exhibit low toxicity in vitro, making it a safe candidate for use in various research applications. However, one limitation of OATE is its limited solubility in water, which could make it difficult to use in certain experimental settings.
将来の方向性
There are several potential future directions for research on OATE. For example, further studies could be conducted to elucidate the exact mechanism of action of OATE and its effects on various signaling pathways in cells. Additionally, studies could be conducted to investigate the potential use of OATE in the treatment of various inflammatory diseases and other conditions. Finally, further research could be conducted to optimize the synthesis method for OATE and develop new derivatives with enhanced properties.
合成法
OATE can be synthesized using a simple and efficient method that involves the reaction of Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol acid dihydrate with 1-phenyl-1,2,4-triazole-3-carbaldehyde in the presence of ethanol. The resulting product is a white crystalline powder that is soluble in water and organic solvents.
科学的研究の応用
OATE has been found to have a range of potential applications in scientific research. For example, it has been shown to exhibit antitumor activity in vitro, making it a promising candidate for the development of new cancer therapies. Additionally, OATE has been shown to have antioxidant and anti-inflammatory properties, which could make it useful in the treatment of various inflammatory diseases.
特性
IUPAC Name |
1-phenyl-2-(1,2,4-triazol-4-yl)ethanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O/c14-10(6-13-7-11-12-8-13)9-4-2-1-3-5-9/h1-5,7-8,10,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNTAYCWAPJEPMB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CN2C=NN=C2)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethanedioic acid;1-phenyl-2-(1,2,4-triazol-4-yl)ethanol | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

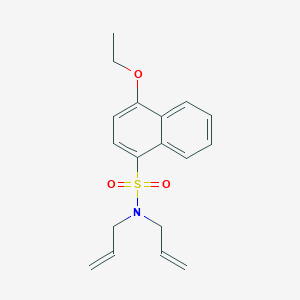
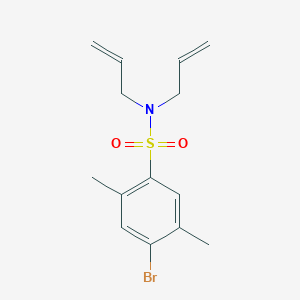
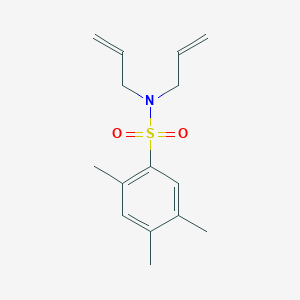
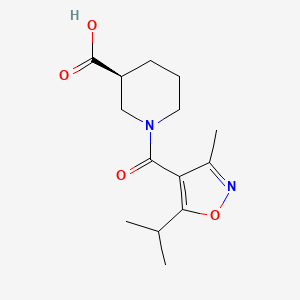
![methyl N-[4-(2-thiophen-2-ylethylcarbamoylamino)phenyl]carbamate](/img/structure/B7547155.png)
![7-[(N-methylanilino)methyl]-3-phenyl-[1,3]thiazolo[3,2-a]pyrimidin-5-one](/img/structure/B7547175.png)
![1-[(4-Methoxyphenyl)methyl]-3-[2-morpholin-4-yl-5-(trifluoromethyl)phenyl]urea](/img/structure/B7547178.png)
![N-(2-pyrazol-1-ylethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547183.png)
![1-ethyl-4-(1H-pyrazolo[3,4-d]pyrimidin-4-ylamino)pyrazole-3-carboxamide](/img/structure/B7547197.png)
![N-methyl-N-(thiophen-2-ylmethyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B7547208.png)
![1-Ethyl-3-[4-[(3-fluorophenyl)methyl]piperazine-1-carbonyl]cinnolin-4-one](/img/structure/B7547211.png)
![[4-Dimorpholin-4-ylphosphinothioyl-2,5-dimethyl-1-(4-methylphenyl)pyrrol-3-yl]-dimorpholin-4-yl-sulfanylidene-lambda5-phosphane](/img/structure/B7547218.png)

